5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole 5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1795181-37-1
VCID: VC4622513
InChI: InChI=1S/C21H21N3O3/c1-2-26-17-12-10-16(11-13-17)21(25)24-14-6-9-18(24)20-22-19(23-27-20)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3
SMILES: CCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4
Molecular Formula: C21H21N3O3
Molecular Weight: 363.417

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole

CAS No.: 1795181-37-1

Cat. No.: VC4622513

Molecular Formula: C21H21N3O3

Molecular Weight: 363.417

* For research use only. Not for human or veterinary use.

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole - 1795181-37-1

Specification

CAS No. 1795181-37-1
Molecular Formula C21H21N3O3
Molecular Weight 363.417
IUPAC Name (4-ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C21H21N3O3/c1-2-26-17-12-10-16(11-13-17)21(25)24-14-6-9-18(24)20-22-19(23-27-20)15-7-4-3-5-8-15/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3
Standard InChI Key APPIZHVJYRHGQS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4

Introduction

Structural and Chemical Identity

Molecular Architecture

5-[1-(4-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole ring (positions 1–3) substituted at position 3 with a phenyl group and at position 5 with a pyrrolidine moiety. The pyrrolidine nitrogen is acylated by a 4-ethoxybenzoyl group, introducing stereochemical complexity (Figure 1). The ethoxy group at the para position of the benzoyl ring enhances lipophilicity, potentially influencing bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H21N3O3\text{C}_{21}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight363.42 g/mol
CAS Number1795181-37-1
Purity>90%
Storage ConditionsRoom temperature, inert atmosphere

Synthetic Methodologies

Cyclization Strategies

While no direct synthesis protocol for this compound is publicly documented, analogous 1,2,4-oxadiazoles are typically synthesized via cyclization of acylhydrazides or amidoximes. For example, Pd-catalyzed oxidative annulations between substituted isocyanides and hydrazides have yielded 2-amino-1,3,4-oxadiazoles with high regioselectivity . Adapting these methods, the target compound could hypothetically arise from:

  • Condensation: Reaction between a pyrrolidine-containing acylhydrazide and a phenyl-substituted nitrile oxide.

  • Cyclodehydration: Tosyl chloride/pyridine-mediated cyclization of a preformed semicarbazide intermediate .

Table 2: Plausible Synthetic Routes

StepReagents/ConditionsIntermediateYield Optimization
1Ethyl chloroacetate, p-tolyl amidoximeAmidoxime adduct50% (analogous)
2LiClO₄, acetonitrile, electro-oxidationCyclized oxadiazole75–92%
34-Ethoxybenzoyl chloride, DIEAAcylated pyrrolidine-oxadiazole60–85%

Physicochemical and Spectroscopic Profiles

Stability and Solubility

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration. The ethoxybenzoyl group may impart UV absorption near 270 nm, useful for HPLC quantification . X-ray crystallography of analogous oxadiazoles reveals planar heterocyclic cores with substituents influencing packing motifs .

Spectroscopic Signatures

  • ¹H NMR: Expected signals include:

    • δ 1.4 ppm (triplet, -OCH₂CH₃)

    • δ 3.5–4.2 ppm (multiplet, pyrrolidine protons)

    • δ 7.2–8.1 ppm (aromatic protons) .

  • MS (ESI+): Predicted m/z 364.16 [M+H]⁺ .

Future Directions

  • Synthetic Optimization: Screen desulfurizing agents (e.g., EDC·HCl) to improve cyclization efficiency .

  • Target Identification: Profile against kinase panels and neurodegenerative disease targets.

  • Formulation Studies: Assess salt forms (e.g., hydrochloride) for enhanced aqueous solubility.

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